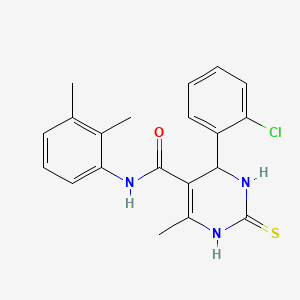

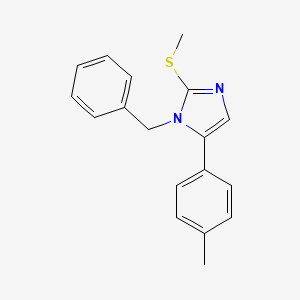

![molecular formula C13H17N3O6S B2896496 1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid CAS No. 790271-24-8](/img/structure/B2896496.png)

1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Hydrogen Bonding and Molecular Assembly

Research has shown that compounds similar to 1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid, particularly those involving piperidine derivatives, play a significant role in hydrogen bonding and molecular assembly. These compounds form hydrogen-bonded structures of varying dimensions, which are instrumental in the molecular assembly processes. For instance, the anhydrous 1:1 proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids demonstrate diverse hydrogen-bonded structures, such as three-dimensional, two-dimensional, and one-dimensional networks, highlighting their potential in designing molecular architectures (Smith & Wermuth, 2010).

Synthesis and Chemical Reactivity

The chemical reactivity and synthesis of compounds featuring the piperidine structure have been extensively studied, showcasing their versatility in organic synthesis. For example, alkoxycarbonylpiperidines have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, offering a pathway to synthesize carboxamides and ketocarboxamides under specific conditions (Takács et al., 2014). This indicates the potential of such compounds in facilitating complex organic reactions.

Anticancer Activity

Some derivatives of piperidine have been synthesized and evaluated for their anticancer properties. A study focusing on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole highlighted several compounds with promising anticancer activities, suggesting their potential as therapeutic agents (Rehman et al., 2018).

Antibacterial Evaluation

Derivatives of piperidine, particularly those incorporating 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, have been synthesized and assessed for their antibacterial properties. These compounds displayed valuable antibacterial activities, demonstrating their potential in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Corrosion Inhibition

Piperidine derivatives have also been investigated for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations of certain piperidine derivatives on the corrosion of iron have provided insights into their adsorption behaviors and inhibition efficiencies, showing that these compounds can be effective corrosion inhibitors (Kaya et al., 2016).

作用機序

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it is likely that this compound could influence multiple pathways, either directly or indirectly .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

特性

IUPAC Name |

1-[4-(methylamino)-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6S/c1-14-11-3-2-10(8-12(11)16(19)20)23(21,22)15-6-4-9(5-7-15)13(17)18/h2-3,8-9,14H,4-7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKOEMNSFWYVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

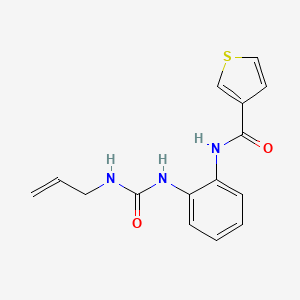

![3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896416.png)

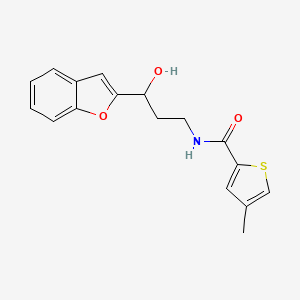

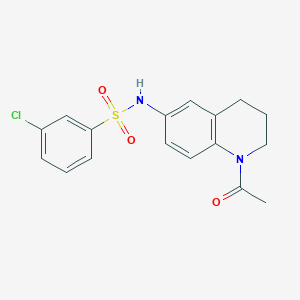

![(2E)-2-[(3-nitrophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2896422.png)

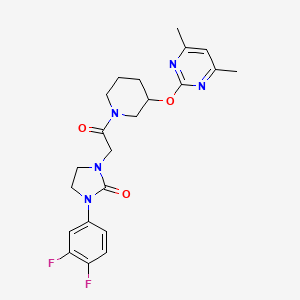

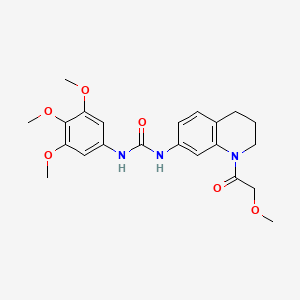

![6-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2896426.png)

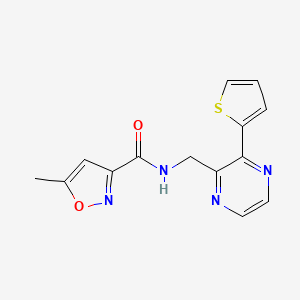

![3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896432.png)